7-chloro-2,5-diphenyl-3H-1,3,4-benzotriazepine
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Overview
Description
7-chloro-2,5-diphenyl-3H-1,3,4-benzotriazepine is a heterocyclic compound that belongs to the class of benzotriazepines. This compound is characterized by the presence of a triazepine ring fused with a benzene ring, along with a chlorine atom and two phenyl groups attached to the triazepine ring. Benzotriazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2,5-diphenyl-3H-1,3,4-benzotriazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,5-diphenyl-1,3,4-oxadiazole with phosphorus pentachloride (PCl5) to form the corresponding chloro derivative, which is then cyclized to form the triazepine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2,5-diphenyl-3H-1,3,4-benzotriazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazepine derivatives.
Substitution: Formation of substituted triazepine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-2,5-diphenyl-3H-1,3,4-benzotriazepine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one: A benzodiazepine derivative with similar structural features.
7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one-4-oxide: Another benzodiazepine derivative with a similar core structure.
Uniqueness
7-chloro-2,5-diphenyl-3H-1,3,4-benzotriazepine is unique due to the presence of the triazepine ring, which distinguishes it from other benzodiazepine derivatives. This unique structure may confer different biological activities and therapeutic potentials compared to other similar compounds.
Properties
IUPAC Name |
7-chloro-2,5-diphenyl-3H-1,3,4-benzotriazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3/c21-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)23-24-20(22-18)15-9-5-2-6-10-15/h1-13H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSWIKBDIDJYPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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